N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Overview
Description
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is an organic compound that features a boronic ester group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in transition metal-catalyzed suzuki-miyaura cross-coupling reactions .
Mode of Action
Boronic acid derivatives like this compound are known to interact with their targets through covalent bonding, which can lead to changes in the target’s function .
Biochemical Pathways
The compound may be involved in the Suzuki-Miyaura cross-coupling reaction pathway . This reaction is a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds .
Result of Action
In the context of suzuki-miyaura cross-coupling reactions, the result of its action would be the formation of carbon-carbon bonds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the presence of a base, and the temperature of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling, followed by acetylation of the resulting boronic ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic ester to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phenol derivatives, borane compounds, and various substituted aromatic compounds .
Scientific Research Applications
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
- Isopropenylboronic acid pinacol ester
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is unique due to its specific functional groups that allow for a wide range of chemical transformations. Its stability and reactivity make it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-10(17)16-12-8-6-11(7-9-12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGKVUVZQVUVJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370399 | |
Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214360-60-8 | |
Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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